![molecular formula C21H24N2O4 B4774060 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4774060.png)
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione, also known as Bz-PPD, is a small molecule that has shown promising results in scientific research applications. This compound has been found to have potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The synthesis method of Bz-PPD is complex, but it has been successfully synthesized in the laboratory.
Mécanisme D'action
The mechanism of action of 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is not fully understood, but it has been found to interact with various molecular targets. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the activity of STAT3, which is a transcription factor that plays a key role in cancer development. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and oxidative stress. In addition, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to activate the Nrf2/ARE pathway, which is a signaling pathway that plays a key role in antioxidant defense.
Biochemical and Physiological Effects
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. In cancer research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to reduce inflammation and oxidative stress, which are major contributors to the development of cardiovascular diseases. In neurodegenerative disorder research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its molecular targets. It has also been found to have low toxicity, which makes it a good candidate for further development. However, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has some limitations for lab experiments. Its synthesis method is complex, which makes it difficult to produce large quantities. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione research. One direction is to optimize its therapeutic potential by identifying its molecular targets and developing more potent analogs. Another direction is to investigate its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. In addition, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Finally, its potential use in combination therapy with other drugs should be explored to maximize its therapeutic benefits.
Conclusion
In conclusion, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione is a small molecule that has shown promising results in scientific research applications. Its synthesis method is complex, but it has been successfully synthesized in the laboratory. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been found to interact with various molecular targets. 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has various biochemical and physiological effects, and it has several advantages for lab experiments. However, further research is needed to optimize its therapeutic potential and evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has shown potential therapeutic benefits in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to reduce inflammation and oxidative stress, which are major contributors to the development of cardiovascular diseases. In neurodegenerative disorder research, 3-{3-[4-(benzyloxy)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione has been found to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
5,5-dimethyl-3-[3-(4-phenylmethoxyphenoxy)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)19(24)23(20(25)22-21)13-6-14-26-17-9-11-18(12-10-17)27-15-16-7-4-3-5-8-16/h3-5,7-12H,6,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUZBXTEKKFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[3-(4-phenylmethoxyphenoxy)propyl]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773984.png)
![N-{2-[4-allyl-5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4773986.png)
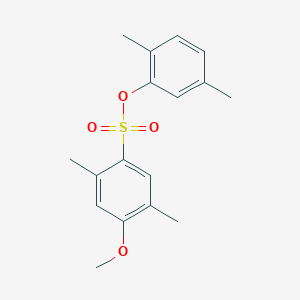
![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)

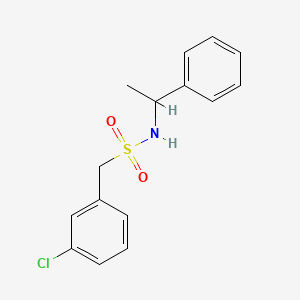
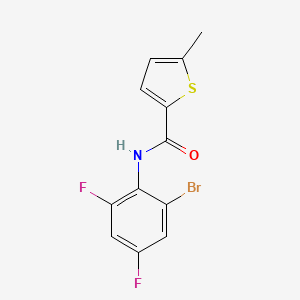
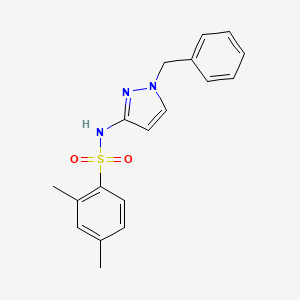
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4774035.png)
![2-[(butylsulfonyl)amino]benzamide](/img/structure/B4774055.png)
![2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4774059.png)
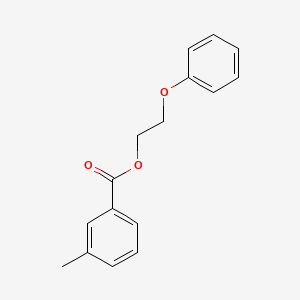
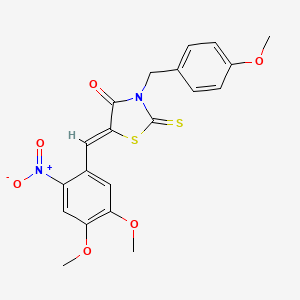
![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)prolinamide](/img/structure/B4774074.png)